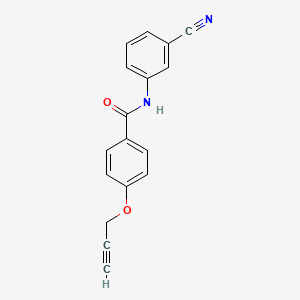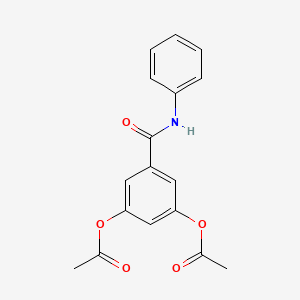![molecular formula C17H20N2O3 B5410507 N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5410507.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea, also known as DPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea involves the inhibition of various cellular pathways involved in cancer growth, inflammation, and neurological disorders. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the activity of cyclin-dependent kinases and activating caspase enzymes. In inflammation, this compound suppresses the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In neurological disorders, this compound reduces oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, this compound reduces the expression of genes involved in cell cycle progression and DNA replication. In inflammation, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In neurological disorders, this compound increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), while reducing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea has various advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible experiments. Another advantage is its ability to inhibit various cellular pathways involved in cancer growth, inflammation, and neurological disorders, making it a versatile compound for research. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization in experiments.
Orientations Futures
There are several future directions for research on N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea. One direction is to investigate its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another direction is to optimize its chemical structure to enhance its potency and selectivity for specific cellular pathways. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential side effects in vivo.
Méthodes De Synthèse
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea involves the reaction of 2,5-dimethoxyphenylacetonitrile with phenyl isocyanate in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-phenylurea has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
1-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12(15-11-14(21-2)9-10-16(15)22-3)18-17(20)19-13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTQXWMJXJLGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5410426.png)
![1-(2-furoyl)-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5410431.png)
![3-[(4-ethoxybenzoyl)amino]phenyl acetate](/img/structure/B5410434.png)



![2-{[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5410473.png)

![2-[2-(3,4-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5410495.png)

![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)thiophene-3-carboxamide](/img/structure/B5410508.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-2-methylalaninamide hydrochloride](/img/structure/B5410520.png)
![2-methoxy-5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}pyrimidine](/img/structure/B5410524.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5410526.png)